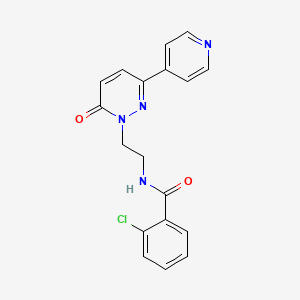
2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
作用机制
The mechanism of action of 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone involves the inhibition of the protein kinase BTK. BTK is a key enzyme involved in the signaling pathway of B cells, which play an important role in the immune system. By inhibiting BTK, 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone can reduce the activity of B cells, leading to a reduction in inflammation and improved symptoms in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone include the inhibition of BTK activity, reduction in inflammation, and improvement in symptoms of autoimmune diseases and inflammatory disorders. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone in lab experiments include its selectivity for BTK and its potential applications in cancer research, autoimmune diseases, and inflammatory disorders. However, the limitations of using this compound in lab experiments include its limited solubility and stability, which can make it difficult to work with.
未来方向
There are several future directions for research on 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone. One direction is to further investigate its potential applications in cancer therapy, including its efficacy in different types of cancer and its potential use in combination with other cancer drugs. Another direction is to explore its potential applications in other immune-related diseases, such as allergies and asthma. Additionally, further research is needed to improve the stability and solubility of this compound, which can increase its potential applications in lab experiments and clinical trials.
In conclusion, 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone is a promising compound with potential applications in cancer research, autoimmune diseases, and inflammatory disorders. Its selectivity for BTK and its ability to inhibit the growth and proliferation of cancer cells make it a valuable candidate for further research. However, its limited solubility and stability present challenges for lab experiments and clinical trials, and further research is needed to improve these properties.
合成方法
The synthesis of 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone involves several steps. The first step is the preparation of the starting material, 4-(2,2-dimethylpropanesulfonyl)aniline, which is then reacted with 3-azetidinone to form the intermediate product. This intermediate is then reacted with pyrrolidine to obtain the final product, 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone.
科学研究应用
2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone has been extensively studied for its potential applications in various fields, including cancer research, autoimmune diseases, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In autoimmune diseases and inflammatory disorders, 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone has been shown to reduce inflammation and improve symptoms.
属性
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14(2)24(22,23)17-7-5-15(6-8-17)11-18(21)20-12-16(13-20)19-9-3-4-10-19/h5-8,14,16H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCMBOBEFSYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propane-2-sulfonyl)phenyl]-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)
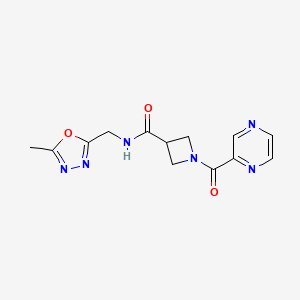
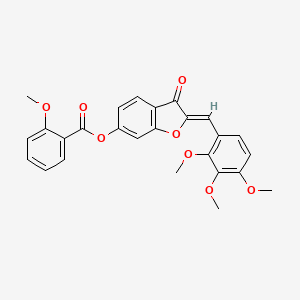
![Methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2923738.png)
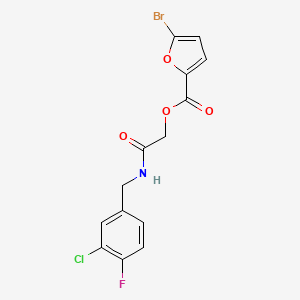
![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)
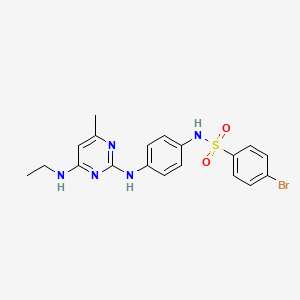
![Methyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2923745.png)
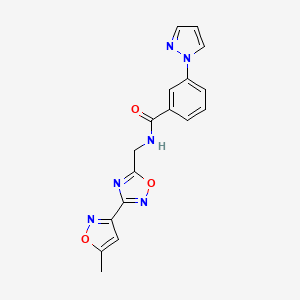
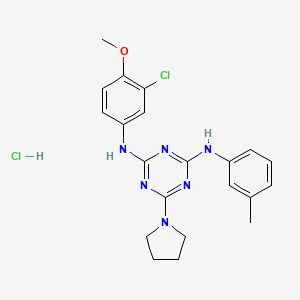
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)
